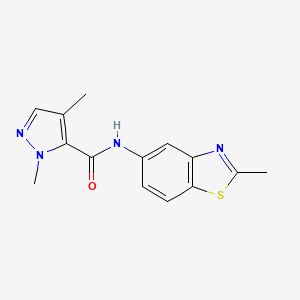![molecular formula C16H15ClN6O B6581169 1-(4-chlorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1203083-65-1](/img/structure/B6581169.png)
1-(4-chlorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CBP) is a synthetic compound that has been used in scientific research to study its biochemical and physiological effects. It is an important tool in the study of various biological systems, and its applications have been extensively studied over the past few decades. CBP has been used in a variety of experiments, including in vitro and in vivo studies.
科学的研究の応用
1-(4-chlorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been used in a variety of scientific research applications. It has been used in in vitro studies to investigate its effects on cell viability, cell proliferation, and cell death. It has also been used to study its effects on gene expression and protein expression in various cell types. It has been used in in vivo studies to investigate its effects on various physiological processes, such as inflammation, pain, and cancer.
作用機序
The exact mechanism of action of 1-(4-chlorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is not fully understood. However, it is believed to act through its interaction with various enzymes and receptors, such as the cyclooxygenase-2 enzyme and the G-protein-coupled receptor. It is also believed to interact with various signaling pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects
1-(4-chlorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 enzyme, leading to the inhibition of the production of pro-inflammatory molecules. It has also been shown to inhibit the activity of G-protein-coupled receptors, leading to the inhibition of the production of various neurotransmitters and hormones. In addition, it has been shown to have anti-inflammatory, analgesic, and anti-cancer properties.
実験室実験の利点と制限
1-(4-chlorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has a number of advantages for use in lab experiments. It is a relatively simple compound to synthesize, and its effects are relatively easy to measure. It is also relatively stable in aqueous solutions, and it is not toxic to cells. However, it does have some limitations. It is not very soluble in organic solvents, and it can be difficult to purify for use in experiments.
将来の方向性
There are a number of potential future directions for research into 1-(4-chlorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine. These include further investigations into its mechanism of action, its effects on various physiological processes, and its potential therapeutic applications. Additionally, further research could be conducted into the synthesis of more complex derivatives of 1-(4-chlorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine, and into its potential as a drug delivery system. Finally, further research could be conducted into the potential use of 1-(4-chlorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine in the treatment of various diseases, such as cancer and inflammation.
合成法
1-(4-chlorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is synthesized through a two-step reaction involving the condensation of 4-chlorobenzoyl chloride with piperazine in the presence of sodium hydroxide, followed by the addition of 1,2,4-triazolo[4,3-b]pyridazin-6-yl chloride. The reaction is typically performed in aqueous solution at room temperature, and the yield is typically in the range of 40-50%.
特性
IUPAC Name |
(4-chlorophenyl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c17-13-3-1-12(2-4-13)16(24)22-9-7-21(8-10-22)15-6-5-14-19-18-11-23(14)20-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUTZFRVIVSXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6581090.png)
![1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6581098.png)
![3-[4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6581105.png)
![2-(4-acetyl-2-methoxyphenoxy)-N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6581125.png)
![1-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(thiophen-2-yl)urea](/img/structure/B6581127.png)

![3-(2-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6581129.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6581134.png)
![2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6581141.png)
![N-(3,3-diphenylpropyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6581157.png)
![1-methyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6581160.png)
![2-(2,4-dichlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)propan-1-one](/img/structure/B6581165.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B6581173.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B6581176.png)